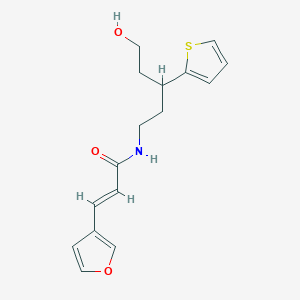

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide

Description

This compound is an acrylamide derivative featuring a furan-3-yl group conjugated to an α,β-unsaturated carbonyl system and a pentyl side chain substituted with a thiophen-2-yl group and a hydroxyl moiety.

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c18-9-6-14(15-2-1-11-21-15)5-8-17-16(19)4-3-13-7-10-20-12-13/h1-4,7,10-12,14,18H,5-6,8-9H2,(H,17,19)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNKBMUENLVIKC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C=CC2=COC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(CCNC(=O)/C=C/C2=COC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is a compound characterized by the presence of furan and thiophene rings, which contribute to its unique biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHN OS |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 2035000-61-2 |

| IUPAC Name | (E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-2-yl)pentylacrylamide |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). The compound's furan and thiophene moieties facilitate π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to these receptors .

Interaction with Nicotinic Receptors

Research indicates that compounds structurally related to this compound can act as positive allosteric modulators of α7 nAChRs. This modulation is associated with anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .

Pharmacological Effects

- Anxiolytic Activity : Studies have demonstrated that related compounds exhibit significant anxiolytic-like activity in mice. For instance, 3-furan-2-yl-N-p-tolyl-acrylamide was shown to produce anxiolytic-like effects at doses as low as 0.1 mg/kg after chronic treatment . This suggests that this compound may have similar effects.

- Antinociceptive Properties : Other studies have indicated that derivatives of this compound can alleviate pain in models of neuropathic pain. The mechanisms involved include inhibition of voltage-gated calcium channels and modulation of nAChRs .

Study on Anxiolytic Effects

In a study assessing the anxiolytic properties of related compounds, it was found that the administration of 0.5 mg/kg of a structurally similar compound reversed anxiety-like behaviors induced by nicotine. This effect was mediated through α7 nAChR pathways, highlighting the relevance of these receptors in anxiety modulation .

Antinociceptive Mechanisms

Another study focused on the antinociceptive effects of compounds similar to this compound demonstrated significant pain relief in oxaliplatin-induced neuropathic pain models. The study concluded that these compounds exert their effects through specific interactions with α7 and α9α10 nAChRs, as well as calcium channels .

Scientific Research Applications

The biological activity of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is largely attributed to its interaction with various molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). The presence of furan and thiophene moieties enhances π-π stacking interactions and hydrogen bonding, which increases its binding affinity to these receptors .

Potential Therapeutic Applications

- Anxiolytic Effects : Research indicates that compounds structurally related to this compound can act as positive allosteric modulators of α7 nAChRs, which are associated with anxiolytic effects in animal models. This suggests potential applications in treating anxiety disorders .

- Anticancer Activity : Preliminary studies have shown that acrylamide derivatives can exhibit anticancer properties. The specific biological activities of this compound against various cancer cell lines need further empirical investigation to establish efficacy .

- Anti-inflammatory Properties : The compound's unique structure may also contribute to anti-inflammatory activities, although specific studies are required to confirm this potential.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization for yield and purity. Key steps include:

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Key Observations :

- The furan-3-yl group in the target compound is distinct from the furan-2-yl or thiophen-2-yl substituents in DM490/DM497, which may alter electronic properties and receptor binding .

- The 5-hydroxy-3-(thiophen-2-yl)pentyl side chain introduces hydrophilicity and conformational flexibility, contrasting with the rigid aromatic side chains (e.g., p-tolyl) in DM497 and PAM-2 .

Pharmacological Activity

| Compound | Target Receptor | Activity Profile | EC50/IC50 (µM) | LogP | LogBBB |

|---|---|---|---|---|---|

| DM497 | α7 nAChR | Positive allosteric modulation | EC50 = 1.2 | 3.52 | 0.39 |

| DM490 | α7 nAChR | Negative allosteric modulation | IC50 = 0.8 | 3.17 | 0.30 |

| PAM-2 | α7 nAChR | Positive allosteric modulation | EC50 = 2.5 | 2.97 | 0.095 |

| Target Compound* | α7 nAChR (predicted) | Modulatory activity (untested) | N/A | ~3.0† | ~0.2† |

Notes:

- DM497 and DM490 exhibit opposing effects on α7 nAChR, with DM497 enhancing receptor activity (EC50 = 1.2 µM) and DM490 inhibiting it (IC50 = 0.8 µM) .

- The target compound’s hydroxyalkyl-thiophene side chain may improve solubility but reduce brain permeability compared to DM497 (LogBBB = 0.39 vs. predicted ~0.2 for the target) .

- †Predicted values based on structural similarity to DM490 and PAM-2.

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is expected to be ~3.0, intermediate between DM490 (3.17) and PAM-2 (2.97), due to its polar hydroxyl group balancing the hydrophobic thiophene .

- Brain Permeability (LogBBB) : The hydroxyl group likely reduces blood-brain barrier penetration compared to DM497 (LogBBB = 0.39), aligning it closer to PAM-2 (LogBBB = 0.095) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.